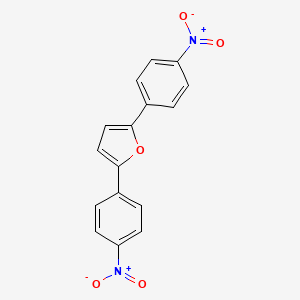

2,5-Bis-(4-nitro-phenyl)-furan

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-Bis-(4-nitro-phenyl)-furan is a nitro-substituted furan derivative with a central furan ring linked to two 4-nitrophenyl groups at the 2- and 5-positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis-(4-nitro-phenyl)-furan typically involves the reaction of 2,5-dibromofuran with 4-nitrophenylboronic acid under Suzuki coupling conditions. The reaction is catalyzed by a palladium catalyst, such as palladium(II) acetate, in the presence of a base like potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Suzuki coupling reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis-(4-nitro-phenyl)-furan undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro groups under suitable conditions.

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium catalyst, tin(II) chloride.

Substitution: Nucleophiles such as amines or thiols.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 2,5-Bis-(4-aminophenyl)-furan.

Substitution: Various substituted furan derivatives depending on the nucleophile used.

Oxidation: Oxidized furan derivatives with different functional groups.

Scientific Research Applications

2,5-Bis-(4-nitro-phenyl)-furan has several scientific research applications:

Materials Science: Used in the development of organic electronic materials due to its conjugated structure and electron-withdrawing nitro groups.

Organic Electronics:

Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Corrosion Inhibition: Studied for its effectiveness in inhibiting the corrosion of metals in various environments.

Mechanism of Action

The mechanism of action of 2,5-Bis-(4-nitro-phenyl)-furan is largely dependent on its chemical structure. The nitro groups act as strong electron-withdrawing groups, which can influence the reactivity of the furan ring. In biological systems, the compound may interact with molecular targets through electron transfer processes or by forming covalent bonds with nucleophilic sites on biomolecules. The exact pathways and molecular targets can vary depending on the specific application and environment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence highlights several furan derivatives with phenyl or substituted phenyl groups. Below is a comparative analysis based on substituent effects, synthesis pathways, and applications:

2.1. 2,5-Diphenylfuran

- Structure : Furan core with unsubstituted phenyl groups at the 2- and 5-positions.

- Properties : Lacks nitro groups, making it less electron-deficient. IR spectral data (gas phase) is available via NIST .

2.2. 2,5-Bis(4-fluorophenyl)-2-methyl-sulfanyl-1-benzofuran

- Structure : Benzofuran backbone with 4-fluorophenyl and methylsulfanyl groups.

- Synthesis : Typically involves cyclization and functionalization steps, differing from nitro-substituted furans.

2.3. 2,4-Bis(4-methoxyphenyl)-3,5-dimethyltetrahydrofuran

- Structure : Tetrahydrofuran (saturated) with methoxyphenyl and methyl groups.

- Properties : Methoxy groups are electron-donating, contrasting with nitro groups. This compound’s reduced furan ring enhances stability but limits conjugation .

2.4. 2,5-Bis-(hydroxymethyl)furan (BHMF)

- Structure : Furan with hydroxymethyl (-CH2OH) groups.

- Synthesis : Derived from bio-based 5-hydroxymethylfurfural (HMF) via catalytic transfer hydrogenation (CTH) using Ru/Co3O4 catalysts, achieving 82% yield at 190°C .

- Applications: Key monomer for sustainable polymers (e.g., polyesters, polyurethanes) due to its bifunctional hydroxyl groups .

Key Differences and Implications

| Property | 2,5-Bis-(4-nitro-phenyl)-furan | 2,5-Diphenylfuran | BHMF |

|---|---|---|---|

| Substituents | Nitro (electron-withdrawing) | Phenyl (neutral) | Hydroxymethyl (donor) |

| Reactivity | High (explosive precursors) | Moderate | High (polymerization) |

| Synthesis Complexity | Likely multi-step nitration | Straightforward | Catalytic (Ru/Co3O4) |

| Applications | Explosives, specialty chemicals | Electronics | Biopolymers |

Properties

Molecular Formula |

C16H10N2O5 |

|---|---|

Molecular Weight |

310.26 g/mol |

IUPAC Name |

2,5-bis(4-nitrophenyl)furan |

InChI |

InChI=1S/C16H10N2O5/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H |

InChI Key |

HNKNQFPHXUOLQW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.